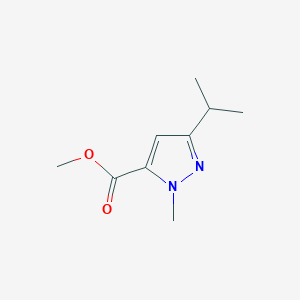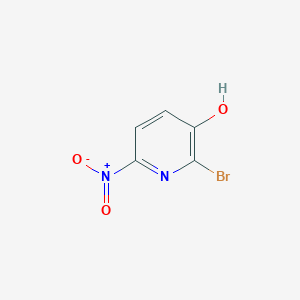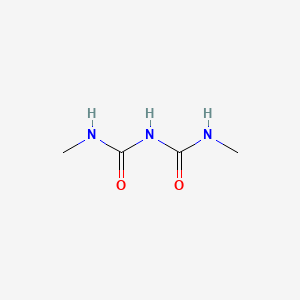
Tetradecyl isobutyrate
描述
Tetradecyl isobutyrate is a carboxylic ester with the IUPAC name tetradecyl 2-methylpropanoate. It is a semiochemical compound, often used in the field of chemical ecology, particularly in the study of insect behavior and pest management .
准备方法
Synthetic Routes and Reaction Conditions
Tetradecyl isobutyrate can be synthesized through esterification reactions. One common method involves the reaction of tetradecanol with isobutyric acid in the presence of an acid catalyst. The reaction typically requires heating under reflux conditions to drive the esterification to completion .
Industrial Production Methods
In industrial settings, the synthesis of this compound can be achieved using continuous flow microreactor systems. This method offers advantages such as improved efficiency, versatility, and sustainability compared to traditional batch processes .
化学反应分析
Types of Reactions
Tetradecyl isobutyrate primarily undergoes esterification and hydrolysis reactions. Esterification involves the formation of the ester bond, while hydrolysis involves the breaking of this bond in the presence of water or a base.
Common Reagents and Conditions
Esterification: Tetradecanol and isobutyric acid with an acid catalyst under reflux conditions.
Hydrolysis: Water or a base such as sodium hydroxide under mild heating.
Major Products
Esterification: this compound and water.
Hydrolysis: Tetradecanol and isobutyric acid.
科学研究应用
Tetradecyl isobutyrate is widely used in scientific research, particularly in the study of insect behavior. It is a key component of the aggregation pheromone of the bean bug, Riptortus pedestris. This pheromone is used to attract both male and female bugs, making it a valuable tool in integrated pest management strategies .
作用机制
The mechanism of action of tetradecyl isobutyrate involves its role as a semiochemical. It interacts with the olfactory receptors of insects, triggering behavioral responses such as aggregation. The molecular targets are the olfactory receptors, and the pathways involved include the olfactory signal transduction pathways .
相似化合物的比较
Similar Compounds
- Myristyl isobutyrate
- Octadecyl isobutyrate
Uniqueness
Tetradecyl isobutyrate is unique due to its specific role in the aggregation pheromone of Riptortus pedestris. While similar compounds like myristyl isobutyrate and octadecyl isobutyrate may also act as semiochemicals, this compound’s specific interaction with the bean bug’s olfactory system makes it particularly valuable in pest management .
属性
IUPAC Name |
tetradecyl 2-methylpropanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H36O2/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-20-18(19)17(2)3/h17H,4-16H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFSDKUROIWNCSH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCOC(=O)C(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H36O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is tetradecyl isobutyrate and what is its ecological role?
A1: this compound (14:iBu) is a chemical compound identified as a key component of the aggregation pheromone in several insect species, notably the bean bugs Riptortus clavatus and Riptortus pedestris. [, , , , , , , , ] These male-produced pheromones attract both male and female conspecifics, facilitating aggregation. [, , , , , , ] This aggregation behavior is believed to be linked to feeding and mating activities. [, , ]
Q2: How does the presence of food sources influence the production of this compound?
A2: Studies on Riptortus pedestris reveal a strong link between diet and 14:iBu production. Males fed a diet of soybeans, a preferred food source, exhibited significantly higher levels of 14:iBu compared to those fed sweet persimmon fruit. [] This suggests that access to suitable food resources is crucial for optimal pheromone production in this species.
Q3: Does the amount of this compound produced by individual bean bugs vary?
A3: Yes, there is significant individual variation in the amount of 14:iBu produced by male Riptortus pedestris. [, ] Research indicates a positive correlation between the amount of 14:iBu and the number of conspecifics attracted to an individual male. [, ] Factors such as fat body development and diet appear to influence individual pheromone production levels. [, , ]
Q4: Are there other compounds that work in conjunction with this compound in the aggregation pheromone?
A4: Yes, the aggregation pheromone of Riptortus clavatus is composed of three main components: 14:iBu, (E)-2-hexenyl (E)-2-hexenoate (E2HE2H), and (E)-2-hexenyl (Z)-3-hexenoate (E2HZ3H). [, , , ] The attractiveness of 14:iBu is enhanced when combined with E2HE2H and E2HZ3H, suggesting a synergistic effect. [, , ] Additionally, (E)-2-hexenyl hexanoate, initially identified as an alarm pheromone, was found to increase the attractiveness of 14:iBu in field experiments, suggesting it may also play a role in aggregation. []
Q5: How do environmental factors influence the production of aggregation pheromones, including this compound?
A5: Photoperiod significantly impacts sexual maturation and pheromone production in Riptortus pedestris. [] Males reared under short photoperiods (10L14D) did not produce detectable levels of 14:iBu and were not attractive to conspecifics, indicating reproductive diapause. In contrast, males reared under long photoperiods (16L8D) produced 14:iBu and successfully attracted conspecifics. [] This suggests that seasonal changes in day length may regulate pheromone production and mating behavior in this species.
Q6: Beyond attracting conspecifics, does this compound have other ecological impacts?
A6: Interestingly, the aggregation pheromone of Riptortus clavatus, particularly the component E2HZ3H, attracts its egg parasitoid, Ooencyrtus nezarae. [] This highlights the complexity of chemical communication in ecological systems, where a single compound can mediate interactions between different species, including those in a parasitic relationship.
Q7: Are there geographical variations in the composition of the aggregation pheromone in Riptortus clavatus?
A7: Yes, analysis of the aggregation pheromone composition in Riptortus clavatus populations from different regions in Korea and Japan revealed variations in the ratios of E2HZ3H, E2HE2H, and 14:iBu. [, ] This suggests potential geographical variations in pheromone communication within the species.
Q8: Have there been attempts to utilize the aggregation pheromone of Riptortus clavatus for pest control?
A8: Research has explored using the aggregation pheromone of Riptortus clavatus, specifically E2HZ3H, for attracting and concentrating its egg parasitoid Ooencyrtus nezarae as a biological control strategy. [] Field trials showed that E2HZ3H effectively attracted parasitoids, leading to increased parasitism rates on R. clavatus eggs without increasing pest density. [] This demonstrates the potential for utilizing pheromone components in integrated pest management programs.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[2-amino-2-(dimethylamino)ethyl]-3-bromo-5-(trifluoromethyl)pyridin-2-amine](/img/structure/B3108606.png)












